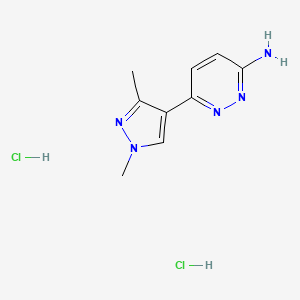

6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

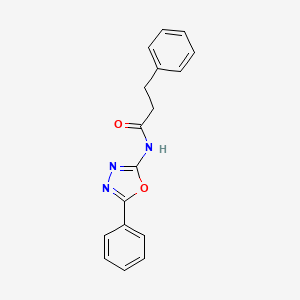

The compound “6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The compound is a derivative of 1,3-diazole, also known as imidazole .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a pyridazine ring. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The InChI code for a similar compound is1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with pyrazole and pyridazine rings have been synthesized and tested in various biological assays .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It has a molecular weight of 340.39 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The compound has been involved in the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline hydrochloride through 1,3-dipolar cycloaddition reactions, showcasing its utility in generating complex heterocyclic systems (Kim et al., 1990).

- Research on novel pyridine and fused pyridine derivatives, including those related to the specified compound, has highlighted their synthesis and potential for molecular docking screenings, indicating their applications in drug design and biochemical studies (Flefel et al., 2018).

- A study on structurally diverse amide derivatives of a related pyridazinone compound revealed their potential analgesic and anti-inflammatory activities, underlining the compound's relevance in medical chemistry research (Şüküroğlu et al., 2005).

Biological Applications

- Pyrazolylpyridazine amines derived from a structurally similar compound demonstrated moderate in vitro yeast α-glucosidase inhibition, with molecular docking studies helping to understand the structure-activity relationship, suggesting applications in the development of treatments for diabetes or other metabolic disorders (Chaudhry et al., 2017).

Material Science and Photophysical Studies

- The ligands closely related to the specified compound have been utilized in the creation of [2 x 2] metallic grids, demonstrating the compound's potential in the development of novel materials with specific anion encapsulation properties and implications for molecular electronics or catalysis (Manzano et al., 2008).

Safety and Hazards

Orientations Futures

There is a great interest in heterocyclic compounds like pyrazole and pyridazine due to their broad range of chemical and biological properties . The development of new biologically active derivatives based on these pharmacophore heterocycles can lead to new drugs to which resistance has not been formed . Further studies and field trials are needed to explore the potential of these compounds .

Propriétés

IUPAC Name |

6-(1,3-dimethylpyrazol-4-yl)pyridazin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.2ClH/c1-6-7(5-14(2)13-6)8-3-4-9(10)12-11-8;;/h3-5H,1-2H3,(H2,10,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCLXEXSXHIACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NN=C(C=C2)N)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)

![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

![N-(2,5-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2972903.png)

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)

![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)

![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)